(R)-2-Trifluoromethyl-pyrrolidine hydrochloride

Asymmetric synthesis Chiral building block Agrochemical intermediates

Chiral resolution failures compromise stereochemical integrity in multi-step synthesis. (R)-2-Trifluoromethyl-pyrrolidine hydrochloride (CAS 1389310-06-8) provides a pre-resolved, enantiopure α-CF3 pyrrolidine scaffold. • Enantiopure (R)-configuration for stereochemical fidelity in pharma intermediate and agrochemical synthesis • α-CF3 enhances metabolic stability (ΔpKa ≈ -3.4 vs. pyrrolidine) and blocks oxidative metabolism • Stable HCl salt (≥97% purity); free base (CAS 1073556-31-6) liberated in situ Defined hazard profile: H302, H315, H319, H335.

Molecular Formula C5H9ClF3N
Molecular Weight 175.58 g/mol
CAS No. 1389310-06-8
Cat. No. B1425944
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-Trifluoromethyl-pyrrolidine hydrochloride
CAS1389310-06-8
Molecular FormulaC5H9ClF3N
Molecular Weight175.58 g/mol
Structural Identifiers
SMILESC1CC(NC1)C(F)(F)F.Cl
InChIInChI=1S/C5H8F3N.ClH/c6-5(7,8)4-2-1-3-9-4;/h4,9H,1-3H2;1H/t4-;/m1./s1
InChIKeyUAKBWWZKKFYLRW-PGMHMLKASA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(R)-2-Trifluoromethyl-pyrrolidine hydrochloride: Overview


(R)-2-Trifluoromethyl-pyrrolidine hydrochloride (CAS 1389310-06-8) is a chiral secondary amine hydrochloride salt featuring a pyrrolidine ring with an (R)-configured α-trifluoromethyl substituent, with molecular formula C₅H₉ClF₃N and molecular weight 175.58 [1]. The compound serves as a versatile chiral building block in asymmetric synthesis, with the trifluoromethyl group imparting enhanced lipophilicity, metabolic stability, and distinct conformational preferences compared to non-fluorinated pyrrolidines [2]. As an enantiopure (R)-configured α-CF₃ pyrrolidine, it enables stereocontrolled construction of pharmaceutical intermediates and agrochemical candidates where absolute configuration critically influences target binding and biological efficacy [3].

(R)-2-Trifluoromethyl-pyrrolidine hydrochloride: Substitution Risks


Substitution of (R)-2-trifluoromethyl-pyrrolidine hydrochloride with its racemic mixture, (S)-enantiomer, or positional isomers (e.g., 3-trifluoromethyl-pyrrolidine) cannot be justified in applications requiring stereochemical fidelity. The CF₃ group at the α-position introduces both steric bulk and strong electron-withdrawing effects that alter pyrrolidine ring conformation, nitrogen basicity (predicted pKa ~7.86 for the free base ), and hydrogen-bonding capacity—all of which are enantiospecific [1]. Enantiomeric pairs of trifluoromethyl pyrrolidines exhibit differential biological activity; consequently, racemic material introduces uncontrolled variability in chiral resolution steps, reduces yield of the desired stereoisomer, and may compromise downstream biological assays where the (R)-configuration is required for target engagement [2]. Positional isomers such as 3-CF₃-pyrrolidine present fundamentally different spatial orientation of the CF₃ group, altering binding geometry and physicochemical profiles in ways that invalidate direct substitution without full re-optimization of synthetic routes or SAR studies .

(R)-2-Trifluoromethyl-pyrrolidine hydrochloride: Technical Evidence


Enantiopure (R)-Pyrrolidine for Insecticide Synthesis

The (R)-configured α-trifluoromethyl pyrrolidine scaffold is explicitly required as a chiral intermediate in the enantio-selective synthesis of insecticidal spyrrolidine derivatives, where the absolute configuration at the pyrrolidine ring dictates biological activity against target pests [1]. Use of the racemic mixture or (S)-enantiomer would necessitate additional chiral resolution steps or produce the less active or inactive antipode, directly increasing synthesis costs and reducing pesticidal efficacy per unit mass of active ingredient [1].

Asymmetric synthesis Chiral building block Agrochemical intermediates Pesticidal pyrrolidines

α-CF₃ Modulates Basicity and Conformation

The α-CF₃ substitution in 2-trifluoromethylpyrrolidine significantly reduces the basicity of the pyrrolidine nitrogen compared to unsubstituted pyrrolidine (pKa ~11.3 for pyrrolidine free base) . The predicted pKa for (S)-2-trifluoromethylpyrrolidine free base is 7.86±0.10, representing a decrease of approximately 3.4 log units . Additionally, 2-trifluoromethylpyrrolidine adopts a preferential conformation with pseudoequatorial orientation of the CF₃ substituent at the 2-position, a stereoelectronic effect that influences binding geometry and molecular recognition distinct from non-fluorinated pyrrolidines [1].

Physicochemical properties pKa modulation Conformational analysis Drug design

CF₃ Enhances Metabolic Stability and Lipophilicity

The trifluoromethyl group functions as a metabolically stable bioisostere for methyl, halogen, or carbonyl groups while significantly increasing lipophilicity and blocking oxidative metabolism at the α-position . Insertion of fluorine atoms into N-heterocycles modifies stability, conformation, basicity, and pharmacokinetic properties—advantages that non-fluorinated pyrrolidines cannot provide [1]. The α-CF₃ pyrrolidine scaffold has been employed as a key intermediate in pharmaceutical development, particularly for neurological disorder targets where improved metabolic stability and CNS penetration are desirable .

Bioisosterism Metabolic stability Lipophilicity Drug metabolism

Commercial Purity and Safety Profile for Procurement

The hydrochloride salt form of (R)-2-trifluoromethyl-pyrrolidine is commercially available at 97.0% purity, with well-characterized physicochemical properties including solid state at ambient conditions, molecular weight 175.58, and defined hazard profile (H302, H315, H319, H335) . This specification provides a reliable baseline for procurement and laboratory handling. In contrast, the free base form (R)-2-trifluoromethylpyrrolidine (CAS 1073556-31-6) may exhibit different stability and handling characteristics, though both forms serve as precursors for derivatization .

Purity specification Procurement Safety data Quality control

(R)-2-Trifluoromethyl-pyrrolidine hydrochloride: Research and Industrial Applications


Synthesis of Insecticidal Pyrrolidines

Research groups and agrochemical companies developing next-generation pesticides should select (R)-2-trifluoromethyl-pyrrolidine hydrochloride as a chiral building block for constructing enantio-enriched pyrrolidine intermediates. Patent evidence confirms that the (R)-configuration is essential for the biological activity of trifluoromethyl-substituted pyrrolidine insecticides, and using enantio-enriched intermediates reduces the required amount of active ingredient per application [1]. This compound enables the stereoselective synthesis of spyrrolidine derivatives with insecticidal properties, as disclosed in Syngenta patent families [1].

α-CF₃ Pyrrolidine in CNS Drug Discovery

Medicinal chemistry teams optimizing CNS-penetrant drug candidates benefit from the α-CF₃ pyrrolidine scaffold's enhanced metabolic stability and reduced basicity (pKa ~7.86 vs. pyrrolidine pKa ~11.3) [1]. The (R)-enantiomer provides stereochemical control for SAR studies where absolute configuration influences target binding. The trifluoromethyl group blocks oxidative metabolism at the α-position while increasing lipophilicity, properties documented in the synthesis of fluorinated pyrrolidine and piperidine amino acids . This building block is particularly valuable for neurological targets where improved CNS exposure and reduced off-target interactions are desired.

Organocatalysis and Chiral Ligands

The (R)-2-trifluoromethyl-pyrrolidine scaffold serves as a chiral amine component for developing organocatalysts and chiral ligands. The α-CF₃ group modulates nitrogen basicity (ΔpKa ≈ -3.4 log units vs. pyrrolidine) and enforces a preferred pseudoequatorial conformation of the CF₃ substituent [1]. These stereoelectronic effects influence catalyst activity and stereoselectivity. Optically active α-trifluoromethyl pyrrolidines have been synthesized via organocatalyzed 1,3-dipolar cycloaddition, demonstrating the scaffold's utility in asymmetric methodology development [2].

Quality-Controlled Procurement of Enantiopure Building Blocks

Laboratories conducting multi-step syntheses where stereochemical integrity is paramount should procure (R)-2-trifluoromethyl-pyrrolidine hydrochloride at the commercially specified 97.0% purity with defined hazard profile (H302, H315, H319, H335) [1]. The hydrochloride salt form provides a stable solid that simplifies handling and storage compared to the free base. For reactions requiring anhydrous conditions, the free base (CAS 1073556-31-6) may be liberated in situ or purchased separately [2]. Selection of this building block ensures reproducible synthetic outcomes without the complications introduced by racemic mixtures or incorrect enantiomers.

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